molecular formula C14H16ClF3N2O B4503685 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide

Cat. No.: B4503685
M. Wt: 320.74 g/mol
InChI Key: NUQLYNLEYPLEMP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H16ClF3N2O and its molecular weight is 320.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0903253 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycine Transporter Inhibition

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide and related compounds have been explored for their role in inhibiting glycine transporters. These compounds, such as the structurally diverse back-up compound identified for potent glycine transporter 1 (GlyT1) inhibition, have shown promising results in increasing cerebrospinal fluid concentration of glycine in rats, indicating their potential application in central nervous system disorders (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Compounds derived from piperidine-4-carboxamide have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolic breakdown of epoxyeicosatrienoic acids (EETs). These inhibitors have been optimized for high potency, selectivity, and oral exposure, showcasing the utility of such compounds in studying various disease models related to the sEH pathway (Thalji et al., 2013).

Transcription Factor Inhibition

Research on this compound derivatives has led to the identification of compounds that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These inhibitors have undergone structural-activity relationship studies to improve oral bioavailability and have been tested for cell-based activity, fitting within Lipinski's rule of 5 for potential drug-likeness (Palanki et al., 2000).

Acetylcholinesterase Inhibition

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the primary chemical structure , have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds indicate the potential for development as antidementia agents, with specific derivatives showing significant selectivity and potency in inhibiting AChE (Sugimoto et al., 1990).

Neuroinflammation Imaging

The development of ligands for PET imaging of colony-stimulating factor 1 receptor (CSF1R) has been explored using piperidine derivatives. These studies aim to target neuroinflammation imaging, an important aspect in neurodegenerative diseases research. The specific ligands have shown promise in differentiating neuroinflammatory changes in animal models, demonstrating the applicability of such compounds in neuroscientific research (Lee et al., 2022).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O/c1-20-6-4-9(5-7-20)13(21)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQLYNLEYPLEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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